molecular formula C18H11BrCl3NO2 B12542083 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835602-02-3

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

Cat. No.: B12542083
CAS No.: 835602-02-3
M. Wt: 459.5 g/mol
InChI Key: RRTYPNJMVMOZLO-UHFFFAOYSA-N
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Description

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and phenoxy groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to a halogenated aniline derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as halogenation, etherification, and amination under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove halogen atoms or reduce nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific arrangement of halogen atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

835602-02-3

Molecular Formula

C18H11BrCl3NO2

Molecular Weight

459.5 g/mol

IUPAC Name

4-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

InChI

InChI=1S/C18H11BrCl3NO2/c19-13-8-17(25-16-6-1-10(20)7-15(16)22)18(9-14(13)21)24-12-4-2-11(23)3-5-12/h1-9H,23H2

InChI Key

RRTYPNJMVMOZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl

Origin of Product

United States

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